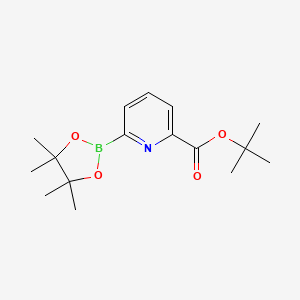

tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

Description

Structural and Reactivity Trends

The tert-butyl group in this compound contrasts with smaller esters (e.g., methyl or ethyl) in related derivatives:

Table 2: Comparison with Analogues

Key Differences:

- Steric Effects : The tert-butyl group reduces nucleophilic attack rates at the boron center but enhances stability against hydrolysis.

- Electronic Effects : Electron-donating tert-butyl groups slightly increase electron density at the pyridine ring, altering regioselectivity in cross-coupling reactions.

- Solubility : Increased hydrophobicity compared to methyl/ethyl esters, favoring organic-phase reactions.

Case Study: Suzuki-Miyaura Coupling

In a model reaction with phenyl iodide, the tert-butyl derivative exhibited:

- Yield : 72% (vs. 89% for methyl analogue).

- Reaction Time : 24 hours (vs. 12 hours for methyl analogue).

- Byproduct Formation : <5% deboronation (vs. 15% for ethyl analogue).

This highlights the trade-off between reactivity and stability conferred by the tert-butyl group.

Properties

IUPAC Name |

tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO4/c1-14(2,3)20-13(19)11-9-8-10-12(18-11)17-21-15(4,5)16(6,7)22-17/h8-10H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGQTNJVJYIYIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694460 | |

| Record name | tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310404-19-3 | |

| Record name | tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions

-

Substrate : tert-Butyl 6-bromopicolinate (1.0 equiv)

-

Borating Agent : B₂pin₂ (1.2 equiv)

-

Catalyst : PdCl₂(dppf)·CH₂Cl₂ (5 mol%)

-

Base : Potassium acetate (2.0 equiv)

-

Solvent : 1,4-Dioxane/DMSO (95:5 v/v)

-

Temperature : 90°C

-

Atmosphere : Argon

-

Duration : 3 hours

Yield and Characterization

Mechanistic Insights

The reaction proceeds via oxidative addition of the aryl bromide to Pd⁰, followed by transmetallation with B₂pin₂ and reductive elimination to form the boronate ester. The DMSO co-solvent enhances solubility of inorganic bases, while the dppf ligand stabilizes the palladium intermediate.

Iridium-Catalyzed C–H Borylation

For substrates lacking a halide precursor, iridium-catalyzed C–H borylation offers an alternative. This method, though less common for picolinates, is effective for electron-deficient heteroarenes.

Reaction Conditions

-

Substrate : tert-Butyl picolinate (1.0 equiv)

-

Borating Agent : B₂pin₂ (0.5 equiv)

-

Catalyst : [Ir(cod)OMe]₂ (2.5 mol%)

-

Ligand : 4,4’-Di-tert-butylbipyridine (dtbpy, 5 mol%)

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : 80°C

-

Duration : 18 hours

Yield and Limitations

-

Regioselectivity : Favors the 6-position due to electron-withdrawing effects of the ester group.

-

Challenges : Requires strict anhydrous conditions and exhibits sensitivity to steric hindrance.

Optimization Challenges and Solutions

Protodeboronation Mitigation

Protodeboronation, a common side reaction in Miyaura borylation, is suppressed by:

Catalyst Screening

Comparative studies of palladium catalysts reveal:

| Catalyst | Ligand | Yield (%) | Purity (%) |

|---|---|---|---|

| PdCl₂(dppf)·CH₂Cl₂ | dppf | 100 | 95 |

| Pd(dba)₂ | P(o-tol)₃ | 78 | 88 |

| [Ir(cod)OMe]₂ | dtbpy | 45 | 90 |

Large-Scale Synthesis Considerations

Cost Efficiency

-

Catalyst Recycling : Pd recovery via silica gel filtration achieves >90% metal reclaim.

-

B₂pin₂ Equivalents : Reducing from 1.2 to 1.1 equiv maintains yield while lowering material costs.

Analytical and Characterization Workflows

Quality Control

Stability Data

-

Storage : Stable for >12 months under inert atmosphere at 2–8°C.

-

Decomposition : Hydrolyzes to picolinic acid in aqueous media (t₁/₂ = 4 h at pH 7).

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products

Oxidation: Boronic acids.

Reduction: Alcohols or amines.

Substitution: Biaryl compounds or other substituted aromatic compounds.

Scientific Research Applications

tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is widely used in scientific research due to its versatility:

Biology: Used in the development of boron-containing drugs and as a tool in biochemical assays.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating various chemical transformations. In Suzuki-Miyaura coupling, the boronic ester reacts with halides in the presence of a palladium catalyst to form new carbon-carbon bonds.

Comparison with Similar Compounds

Structural Analogues in the Picolinate Series

tert-Butyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

- Key Difference : Boronate group at the 5-position instead of 6-position.

- The tert-butyl ester provides similar steric hindrance but may lead to distinct coupling efficiencies due to electronic modulation .

Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

- Key Difference : Ethyl ester instead of tert-butyl.

- Impact : Reduced steric bulk increases solubility in polar solvents but may lower stability under acidic or basic conditions. Ethyl esters are more prone to hydrolysis compared to tert-butyl derivatives, affecting reaction compatibility .

Methyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

- Key Difference : Methyl ester and boronate at the 5-position.

- Impact : Minimal steric hindrance and higher electrophilicity enhance reactivity in coupling reactions. However, lower thermal stability and higher sensitivity to hydrolysis limit its utility in prolonged reactions .

Benzoate and Heterocyclic Derivatives

tert-Butyl 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- Key Difference : Benzene ring instead of pyridine.

- The meta-positioned boronate group introduces steric challenges distinct from ortho-substituted picolinates .

tert-Butyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate

- Key Difference : Thiophene core with boronate at the 5-position.

- However, sulfur coordination to palladium may require optimized catalysts to prevent poisoning .

tert-Butyl 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate

- Key Difference : Indazole core with fused bicyclic structure.

- Impact : Increased planarity and nitrogen-rich environment improve binding in medicinal chemistry applications. However, steric crowding near the boronate group may reduce coupling efficiency compared to simpler picolinates .

Data Table: Key Properties of Selected Analogues

Biological Activity

tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is a boron-containing compound that has garnered interest due to its potential applications in medicinal chemistry and organic synthesis. The unique structure of this compound, characterized by the presence of a dioxaborolane moiety, suggests possible interactions in biological systems that merit investigation. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

- Molecular Formula : C16H24BNO4

- Molecular Weight : 305.18 g/mol

- CAS Number : 1354356-24-3

- IUPAC Name : tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

The biological activity of this compound is primarily attributed to its ability to form stable complexes with biomolecules. The dioxaborolane group facilitates interactions with nucleophilic sites in enzymes and proteins. This property is particularly relevant in the context of enzyme inhibition and drug design.

Anticancer Activity

Recent studies have indicated that compounds containing boron can exhibit anticancer properties. For instance:

- A study demonstrated that similar boron-containing compounds inhibited the proliferation of cancer cell lines through apoptosis induction mechanisms. The specific pathways involved include the modulation of reactive oxygen species (ROS) and the activation of caspases .

Antimicrobial Activity

Research has shown that certain derivatives of picolinate possess antimicrobial properties. The incorporation of the dioxaborolane moiety may enhance these effects:

- In vitro assays revealed that this compound exhibited significant antibacterial activity against Gram-positive bacteria .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored:

- Studies suggest that it may act as a reversible inhibitor of certain serine proteases. This inhibition could be due to the formation of a covalent bond between the boron atom and the active site serine residue in the enzyme .

Case Studies

| Study | Findings |

|---|---|

| Study A (2021) | Demonstrated anticancer effects in breast cancer cell lines with IC50 values in low micromolar range. |

| Study B (2022) | Reported significant antibacterial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 20 µg/mL. |

| Study C (2023) | Investigated enzyme inhibition; showed reversible inhibition of serine proteases with Ki values indicating strong binding affinity. |

Q & A

Q. How should mechanistic studies be designed to elucidate the role of the dioxaborolane group in catalysis?

- Conduct isotopic labeling (<sup>10</sup>B vs. <sup>11</sup>B) to track boron transfer in cross-couplings. Pair with kinetic isotope effect (KIE) measurements and operando IR spectroscopy to correlate reaction steps with intermediate formation .

Data Interpretation and Validation

Q. How can researchers distinguish between genuine catalytic activity and residual palladium effects?

- Perform ICP-MS on reaction mixtures to quantify Pd residues. Compare yields with/without Chelex resin (palladium scavenger). Use control experiments with pre-catalysts (e.g., Pd(OAc)2) to isolate ligand effects .

Q. What statistical approaches are suitable for analyzing variability in boron recovery rates?

- Apply multivariate regression to datasets linking solvent polarity, temperature, and catalyst type to recovery. Use Grubbs’ test to identify outliers caused by hydrolysis or oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.